1,3-Benzodioxole, 5-methoxy-6-nitro-

説明

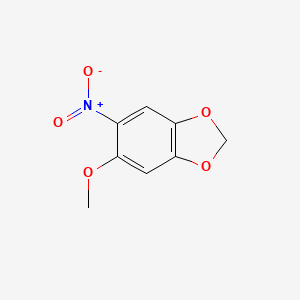

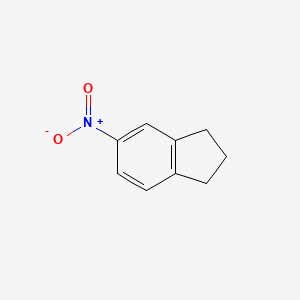

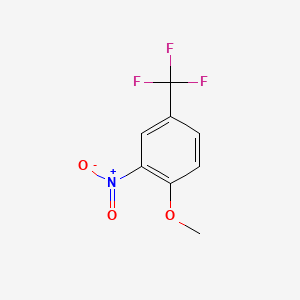

“1,3-Benzodioxole, 5-methoxy-6-nitro-” is an organic compound with the IUPAC name 5-methoxy-6-nitro-1,3-benzodioxole1. It has a molecular weight of 197.151. The compound is a solid or liquid at room temperature1.

Synthesis Analysis

The synthesis of 1,3-Benzodioxole compounds can be achieved from catechol with disubstituted halomethanes2. However, specific synthesis methods for “1,3-Benzodioxole, 5-methoxy-6-nitro-” are not readily available in the searched resources.

Molecular Structure Analysis

The molecular formula of “1,3-Benzodioxole, 5-methoxy-6-nitro-” is C8H7NO51. The InChI code is 1S/C8H7NO5/c1-12-6-3-8-7 (13-4-14-8)2-5 (6)9 (10)11/h2-3H,4H2,1H31.

Chemical Reactions Analysis

Specific chemical reactions involving “1,3-Benzodioxole, 5-methoxy-6-nitro-” are not readily available in the searched resources. However, many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals2.Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature1. It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C1. The purity of the compound is 97%1.科学的研究の応用

Molecular Structure and Interactions

- The compound exhibits a distinct molecular orientation, with the benzodioxole unit and methoxy-substituted phenyl ring oriented at specific dihedral angles, contributing to its unique structural properties. It's part of a study examining the molecular structure of certain compounds (Loghmani-Khouzani et al., 2009).

Synthesis and Chemical Properties

- Various synthesis methods and chemical properties of derivatives of this compound have been explored, leading to insights into its reactivity and potential applications in chemical synthesis (Bakthadoss et al., 2012), (Karthikeyan et al., 2011).

Potential in Photoinitiation Systems

- Studies indicate its potential use in photoinitiation systems, with certain derivatives showing promising results in increasing the reactivity of such systems (Yang et al., 2012).

Antitumor Activity

- Derivatives of this compound have been synthesized and evaluated for their antitumor activity, with some showing significant growth inhibitory activity on human tumor cell lines (Micale et al., 2002).

Antibacterial Properties

- The compound has been studied for its antibacterial properties, showing activity against certain bacteria and suggesting potential medicinal applications (Tavman et al., 2009).

Photoreactivity and Applications in Organic Synthesis

- Research into its photoreactivity and applications in organic synthesis has been conducted, expanding the understanding of its behavior under certain conditions and its potential use in synthesis processes (Oldenhof et al., 2010).

Safety And Hazards

The compound has been classified under the GHS07 pictogram with the signal word "Warning"1. The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled1.

将来の方向性

The future directions for “1,3-Benzodioxole, 5-methoxy-6-nitro-” are not readily available in the searched resources. However, many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals2, suggesting potential applications in these areas.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

特性

IUPAC Name |

5-methoxy-6-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDYVDORVSBOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145642 | |

| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole, 5-methoxy-6-nitro- | |

CAS RN |

10310-02-8 | |

| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)